

inter-laboratory validation of pantoprazole sodium sesquihydrate analytical method

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Compound of Interest

Compound Name: PANTOPRAZOLE SODIUM
SESQUIHYDRATE

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A Comparative Guide to Analytical Methods for Pantoprazole Sodium Sesquihydrate

An Objective Comparison of Validated HPLC and UV-Spectrophotometric Methods for the Assay of **Pantoprazole Sodium Sesquihydrate**

In the development and quality control of pharmaceutical products, robust and reliable analytical methods are paramount. This guide provides a comparative analysis of single-laboratory validated High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometric methods for the quantitative determination of **pantoprazole sodium sesquihydrate**. While inter-laboratory validation data is not publicly available, this comparison of published single-laboratory validation studies offers valuable insights into the performance of different analytical approaches. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing suitable analytical methodologies.

All presented methods have been validated according to the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Method Performance

The following tables summarize the performance characteristics of representative HPLC and UV-Spectrophotometric methods for the analysis of **pantoprazole sodium sesquihydrate**.

Table 1: Comparison of Validated HPLC Methods

Parameter	Method A[1]	Method B[2]	Method C[3]
Accuracy (% Recovery)	99.15 - 101.85%	100.3%	Not explicitly stated
Precision (% RSD)	Intraday: 0.13 - 1.56% Interday: 0.30 - 1.60%	Intraday: 0.7% Interday: 0.6%	Not explicitly stated
Linearity Range (µg/mL)	0.1 - 30	2 - 20	50% to 150% of target
Correlation Coefficient (r ²)	0.999	≥ 0.998	0.9995 (standard) 0.9999 (test)
Limit of Detection (LOD)	1.80 ng/mL (in plasma)	0.25 µg/mL	Not explicitly stated
Limit of Quantitation (LOQ)	5.60 ng/mL (in plasma)	7 µg/mL	Not explicitly stated

Table 2: Comparison of Validated UV-Spectrophotometric Methods

Parameter	Method D[4][5][6]	Method E[7]
Accuracy (% Recovery)	99.20 - 101.21%	99 - 101%
Precision (% RSD)	< 1%	Intraday: 1.7% Interday: 1.6%
Linearity Range (µg/mL)	5 - 35	10 - 50
Correlation Coefficient (r ²)	0.99	0.9987
Limit of Detection (LOD)	0.989 µg/mL	0.973 µg/mL
Limit of Quantitation (LOQ)	1.954 µg/mL	2.95 µg/mL

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison tables.

High-Performance Liquid Chromatography (HPLC)

Methods

Method A: RP-HPLC for Pharmaceutical Dosage Forms and Human Plasma[\[1\]](#)

- Instrumentation: High-Performance Liquid Chromatograph system (Shimadzu-LC2010) with an auto-sampler and LC solutions data handling system.
- Column: Inertsil C18, 5 μ m, 150 mm x 4.6 mm.
- Mobile Phase: Acetonitrile and phosphate buffer (70:30, v/v), pH 7.0.
- Flow Rate: 0.8 mL/min.
- Detection: UV detection at 260 nm.
- Sample Preparation: 25 mg of the sample was dissolved in 50 mL of the mobile phase to get a concentration of 0.5 mg/mL. Further dilutions were made as required.[\[1\]](#)

Method B: HPLC for Estimation in Pharmaceutical Formulations[\[2\]](#)

- Instrumentation: Not explicitly stated.
- Column: Waters Acquity CSH C18 column (2.1x100mm id, 1.7 μ m).
- Mobile Phase: 0.1% Formic Acid in water and 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.5 mL/min.
- Detection: PDA detection at a wavelength of 288nm.
- Sample Preparation: Not detailed.

Method C: HPLC for Determination in Pantoprazole Pellets[\[3\]](#)

- Instrumentation: HPLC system Shimadzu LC-2010A with a PDA detector.
- Column: Reversed-phase C8 column (250 x 4.6 mm i.d.; 5 μ m).

- Mobile Phase: A mixture of phosphate buffer pH 3.0 and acetonitrile.
- Flow Rate: 2 mL/min.
- Detection: UV detection at 290 nm.
- Sample Preparation: An amount of **pantoprazole sodium sesquihydrate** was diluted with a mixture of sodium hydroxide solution/ACN (50:50, v/v) to obtain test solutions of 80%, 100%, and 120% of the target concentration.[3]

UV-Spectrophotometric Methods

Method D: UV-Spectrophotometric Method for Bulk and Solid Dosage Form[4][5][6]

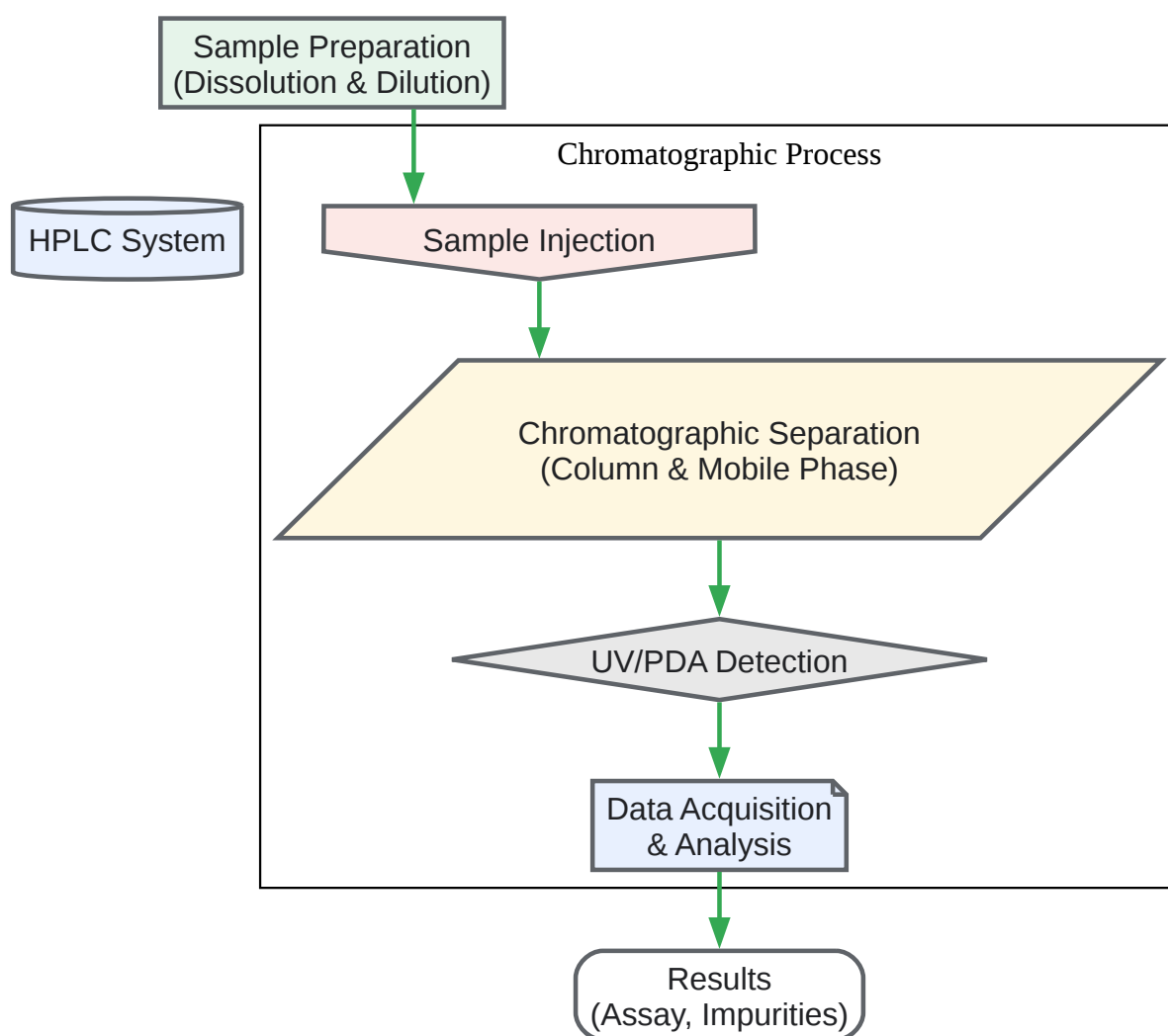
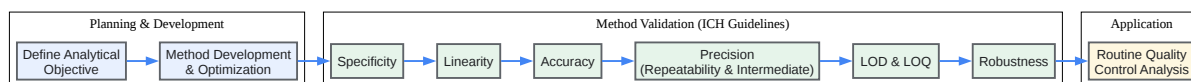
- Instrumentation: UV-Spectrophotometer.
- Solvent: Distilled water.
- Detection Wavelength: 290 nm.
- Sample Preparation: A standard solution of 20 µg/mL was prepared in distilled water. For assay of tablets, a powder equivalent to 100mg of **pantoprazole sodium sesquihydrate** was dissolved in distilled water, and subsequent dilutions were made to achieve the desired concentration.[4]

Method E: UV Spectrophotometry for Tablet and Bulk Formulation[7]

- Instrumentation: Not explicitly stated.
- Solvent: 0.01N NaOH.
- Detection Wavelength: 250 nm.
- Sample Preparation: 100 mg of pantoprazole was dissolved in 0.01M NaOH to make a stock solution of 1000 µg/ml. Further dilutions were made to get a concentration of 20 µg/ml.[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the development and validation of analytical methods as described in the referenced studies.



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